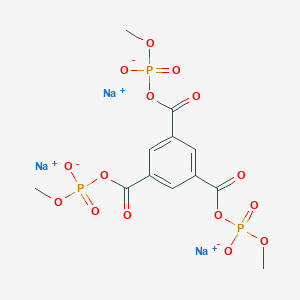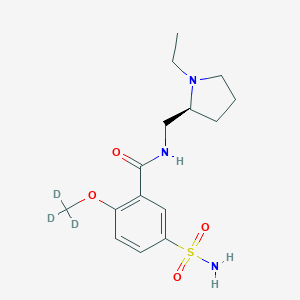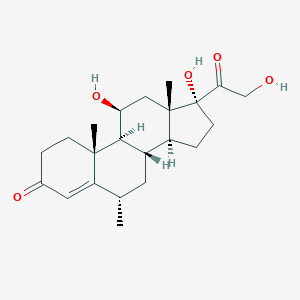
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
Übersicht
Beschreibung
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Infrared Spectroscopic Studies
- Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and its derivatives have been studied using infra-red spectroscopy in various solvents, revealing insights into molecular associations and vibrational properties of the NH2 group (Davidovics & Chouteau, 1966).
Corrosion Inhibition
- This compound has shown effectiveness as a corrosion inhibitor for mild steel in acidic environments, with studies highlighting its strong adsorption and barrier film formation capabilities (Yüce et al., 2014).
CO2 Fixation Catalysts
- Derivatives of methyl-(2-methyl-thiazol-4-ylmethyl)-amine have been utilized as catalysts for the fixation of CO2 onto amines, representing a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).
Antitumor and Antifilarial Agents
- Certain derivatives have been synthesized and evaluated for their potential as antitumor and antifilarial agents, showing promising results in inhibiting leukemia cell proliferation and displaying in vivo antifilarial activity (Kumar et al., 1993).
Therapeutic Potential
- Studies have investigated the therapeutic potential of these compounds against Alzheimer's disease and diabetes, supported by in-silico and enzyme inhibitory studies (Ramzan et al., 2018).
Synthesis of Enantiomerically Pure Compounds
- Research has focused on synthesizing enantiomerically pure 1,3-thiazole derivatives, contributing to the development of stereoselective pharmaceuticals (Gebert & Heimgartner, 2002).
Anticancer Agents
- Synthesis of benzimidazole–thiazole derivatives, including 4-methyl-1,3-thiazol-2-amine, has shown significant anticancer activity against various cancer cell lines (Nofal et al., 2014).
Organic Synthesis Applications
- Alpha-metalated isocyanides derived from thiazoles have been used for heterocyclic syntheses and as synthons for primary amines, demonstrating broad applications in organic synthesis (Schöllkopf, 1977).
Antimicrobial and Corrosion Inhibition
- Benzothiazole derivatives have exhibited antimicrobial activity and potential as corrosion inhibitors, highlighting their dual-purpose applications (Nayak & Bhat, 2023).
Synthesis of Pharmaceutical Side Chains
- The compound has been used in the synthesis of side chains for pharmaceuticals like cefditoren pivox, illustrating its role in drug development (Zhang Hui-li, 2007).
Chemoselective Acylating Agent
- N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine, a derivative, serves as a chemoselective acylating agent, crucial for selective synthesis processes (Kim & Yang, 2002).
Eigenschaften
IUPAC Name |
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOBSIOQKGKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596678 | |
| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine | |
CAS RN |
144163-81-5 | |
| Record name | N,2-Dimethyl-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














